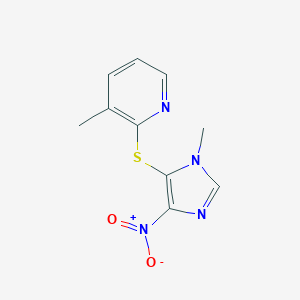![molecular formula C14H13Cl2N3O3S B215329 N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide CAS No. 55841-91-3](/img/structure/B215329.png)
N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide, commonly known as DAS, is a potent inhibitor of the protein kinase CK2. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and other diseases.
作用機序
DAS binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the downregulation of various signaling pathways that are involved in cell growth and survival, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
DAS has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, DAS has been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
実験室実験の利点と制限
One of the major advantages of DAS is its high potency and specificity for CK2. This makes it a valuable tool for studying the role of CK2 in various biological processes. However, DAS has limited solubility in water, which can make it challenging to use in certain experimental setups. In addition, DAS has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on DAS. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of DAS. Another area of interest is the study of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation. Finally, the development of more effective delivery methods for DAS could enhance its therapeutic potential in cancer and other diseases.
Conclusion:
In conclusion, N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide, or DAS, is a potent inhibitor of CK2 with potential therapeutic applications in cancer and other diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on DAS and its derivatives could lead to the development of new and effective treatments for various diseases.
合成法
The synthesis of DAS involves the reaction of 2,3-dichloroaniline with 3-chloro-2-hydroxypropylsulfonamide, followed by the reaction with pyridine-3-carboxylic acid. The final product is purified by recrystallization to obtain DAS in high purity.
科学的研究の応用
DAS has been extensively studied for its potential therapeutic applications in cancer. CK2 is an important protein kinase that plays a crucial role in the regulation of cell growth, proliferation, and survival. Elevated levels of CK2 have been observed in various cancer types, making it an attractive target for cancer therapy. DAS has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
特性
CAS番号 |
55841-91-3 |
|---|---|
製品名 |
N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide |
分子式 |
C14H13Cl2N3O3S |
分子量 |
374.2 g/mol |
IUPAC名 |
N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-12(20)19-23(21,22)11-7-4-8-17-14(11)18-10-6-3-5-9(15)13(10)16/h3-8H,2H2,1H3,(H,17,18)(H,19,20) |
InChIキー |
BIXWYDLEUBKQKB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215246.png)
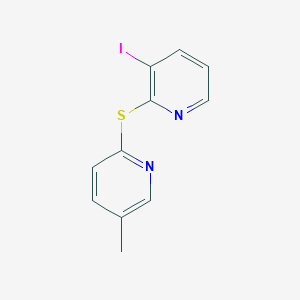
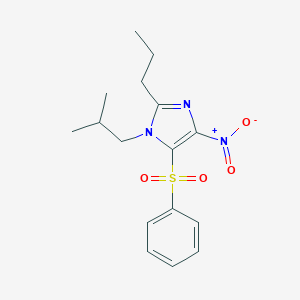
![1-ethyl-4-nitro-2-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole](/img/structure/B215254.png)
![2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole](/img/structure/B215255.png)
![N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B215256.png)
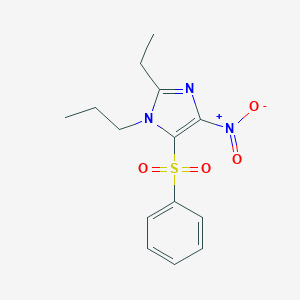
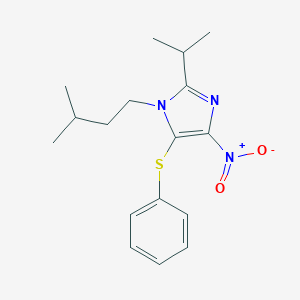
![1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole](/img/structure/B215259.png)
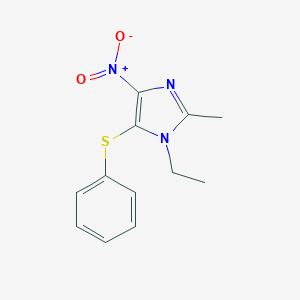
![5-nitro-3-isobutyl-2-isopropyl-4-[(4-methylphenyl)sulfanyl]-3H-pyrrole](/img/structure/B215261.png)
![3-Nitro-2-[(6-methylpyridin-2-yl)thio]pyridine](/img/structure/B215263.png)
![3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine](/img/structure/B215264.png)
